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Compound of Interest

Compound Name: 2-Bromo-6-chlorobenzyl bromide

Cat. No.: B1334060

In the landscape of modern organic chemistry and drug discovery, the strategic design of
molecular building blocks is paramount. 2-Bromo-6-chlorobenzyl bromide (CAS No. 75002-
98-1) emerges as a noteworthy intermediate, offering a unique trifunctionalized aromatic
scaffold.[1][2] Its structure, featuring a highly reactive benzylic bromide, a moderately reactive
aryl bromide, and a less reactive aryl chloride, presents a platform for sequential and site-
selective modifications. This guide, intended for researchers and drug development
professionals, provides an in-depth analysis of its chemical properties, a field-proven synthetic
protocol, its reactivity profile, and its potential applications, grounded in the principles of
synthetic utility and mechanistic understanding.

Core Chemical and Physical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of successful
experimental design. 2-Bromo-6-chlorobenzyl bromide is a solid at room temperature, and
its identity is defined by the identifiers and properties summarized below.[2] While extensive
experimental data for this specific molecule is not widely published, the provided information is
based on supplier technical data and established chemical principles.

Table 1: Chemical Identifiers and Properties
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Property Value Source(s)
CAS Number 75002-98-1 [112][3114]
Molecular Formula C7HsBr2Cl [1][4]
Molecular Weight 284.38 g/mol [1114]
1-bromo-2-(bromomethyl)-3-
IUPAC Name [2]
chlorobenzene
2-Bromo-6-
Synonyms chlorobenzylbromide, 6-chloro-  [2]

alpha,2-dibromotoluene

Physical Form

Solid

[2]

INChl Key

AHZWBOMWAKYLIS-
UHFFFAOYSA-N

[2]

Purity (Typical)

=95%

[2]

Table 2: Physicochemical Data
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Property Value Remarks

Expected to be a low-melting
Melting Point Data not available solid based on analogs like 2-

bromobenzyl bromide (solid).

High boiling point expected;
. . . likely to decompose before
Boiling Point Data not available N )
boiling at atmospheric

pressure.

Predicted to be soluble in

common organic solvents
Solubility Data not available (e.g., THF, Dichloromethane,

Chloroform, Ethyl Acetate) and

insoluble in water.

Expected to be significantly
Density Data not available denser than water (>1.6 g/mL)

due to heavy halogen atoms.

Synthesis and Mechanism: Selective Benzylic
Bromination

The most logical and industrially scalable synthesis of 2-Bromo-6-chlorobenzyl bromide
involves the selective free-radical bromination of the benzylic methyl group of 2-bromo-6-
chlorotoluene. This method leverages the unique stability of the benzyl radical intermediate.

Causality Behind Experimental Choices

» Reagent Selection: N-Bromosuccinimide (NBS) is the brominating agent of choice.[5] Unlike
using elemental bromine (Brz), NBS maintains a very low, steady-state concentration of
bromine in the reaction mixture. This is crucial as it kinetically favors the desired radical
chain reaction at the benzylic position while suppressing the competing electrophilic aromatic
substitution (ring bromination) pathway.[5]

e Initiation: The reaction requires a radical initiator. This can be photochemical (UV lamp) or
thermal, using an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[6] These
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initiators decompose under heat or light to generate radicals that initiate the chain reaction.

e Solvent: A non-polar solvent, such as carbon tetrachloride (historically) or cyclohexane, is
optimal.[5] These solvents disfavor the formation of ionic intermediates required for
electrophilic aromatic substitution, further enhancing the selectivity for the radical pathway.

Experimental Protocol: Synthesis from 2-Bromo-6-
chlorotoluene

This protocol is a self-validating system. Reaction progress is monitored by TLC or GC,
ensuring the reaction is driven to completion, and the final product is rigorously characterized
to confirm its identity and purity.

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine 2-bromo-6-chlorotoluene (1.0 eq), N-bromosuccinimide (1.05 eq), and a
catalytic amount of AIBN (0.02 eq) in anhydrous cyclohexane.

e Initiation and Reflux: Heat the mixture to reflux (approx. 81°C) using a heating mantle. For
photochemical initiation, irradiate the flask with a high-intensity incandescent lamp.[5]

¢ Monitoring: Monitor the reaction's progress every hour using Thin Layer Chromatography
(TLC) or Gas Chromatography (GC). The reaction is complete when the starting toluene
derivative is consumed. The solid succinimide byproduct will float to the surface.

o Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide.

» Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially
with a 10% aqueous sodium thiosulfate solution (to quench any remaining bromine), water,
and brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate
(MgSO0s.), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator to yield the crude 2-Bromo-6-chlorobenzyl bromide.

 Final Purification: If necessary, purify the crude product by recrystallization from a suitable
solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
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Visualization: Synthetic Workflow
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Caption: Workflow for the synthesis of 2-Bromo-6-chlorobenzyl bromide.

Reactivity Profile and Synthetic Utility

The synthetic power of 2-Bromo-6-chlorobenzyl bromide lies in the differential reactivity of its
three halogen substituents. The benzylic C-Br bond is significantly more labile than the
aromatic C-Br and C-CI bonds, making it an excellent electrophile for Sn2 reactions.
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e Primary Reactive Site: The benzylic bromide is the primary site of reactivity. It will readily
react with a wide range of soft and hard nucleophiles (e.g., amines, alcohols, thiols,
carboxylates, and carbanions) to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur,
and carbon-carbon bonds.[7] This reactivity is the cornerstone of its utility as an alkylating
agent.

» Electronic Effects: The two halogen atoms on the aromatic ring are electron-withdrawing via
the inductive effect.[8] This slightly deactivates the benzylic carbon towards Sn1-type
reactions by destabilizing the potential carbocation intermediate, but it has a lesser impact
on the concerted Sn2 pathway.

» Steric Hindrance: The presence of the ortho-bromo substituent provides significant steric
hindrance around the benzylic carbon. This can influence the rate of reaction, particularly
with bulky nucleophiles. This steric factor is a key consideration in planning synthetic
transformations.

Visualization: Core Reactivity Pathway
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Caption: Generalized Sn2 reaction of 2-Bromo-6-chlorobenzyl bromide.
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Applications in Research and Drug Development

While specific, documented applications of 2-Bromo-6-chlorobenzyl bromide are limited in
readily available literature, its structural features make it an analog of high interest for
constructing molecules in medicinal chemistry and materials science.[6]

A compelling line of reasoning for its utility comes from its relationship with 2-bromo-6-
chlorobenzaldehyde (CAS 64622-16-8). This aldehyde is a known crucial intermediate in the
synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used to treat B-cell
cancers and autoimmune diseases.[9] 2-Bromo-6-chlorobenzyl bromide can serve as a
direct precursor to this aldehyde via oxidation (e.g., Hass-Bender oxidation) or be used to
synthesize analogs where the aldehyde is replaced by other functional groups introduced via
nucleophilic substitution. This positions the title compound as a valuable tool for generating
libraries of novel, biologically active molecules for screening and lead optimization.

Analytical Characterization

Rigorous analytical confirmation is non-negotiable. The multi-halogen nature of 2-Bromo-6-
chlorobenzyl bromide provides a unique spectroscopic fingerprint, making its identification
unambiguous.

Expected Spectroscopic Data

e 1H NMR: The spectrum is expected to show two key regions. The aromatic region (& = 7.0-
7.6 ppm) will display signals for the three distinct aromatic protons, with coupling patterns
dictated by their positions. A characteristic singlet for the two benzylic methylene protons (-
CH2Br) is expected further downfield, typically in the range of & 4.5-4.7 ppm.[6]

e 13C NMR: The spectrum should display seven unique carbon signals: six for the aromatic
carbons and one for the benzylic carbon (-CH:zBr).

 Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for
aromatic C-H stretching (~3100-3000 cm™1), aliphatic C-H stretching (~2950-2850 cm™1),
aromatic C=C stretching (~1600-1450 cm~1), and strong absorptions in the fingerprint region
(<1000 cm™1) corresponding to C-Br and C-ClI stretches.[6]
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Mass Spectrometry (MS): This is a powerfully diagnostic technique. The mass spectrum will
exhibit a complex and highly characteristic molecular ion cluster. This is due to the natural
isotopic abundances of bromine ("°Br: ~50.7%, 81Br: ~49.3%) and chlorine (3*Cl: ~75.8%,
37Cl: ~24.2%).[10] The presence and relative intensities of the M, M+2, M+4, and M+6 peaks
provide a definitive, self-validating confirmation of the Br=Cl composition.

Protocol: General Spectroscopic Analysis

Sample Preparation: For NMR, dissolve 5-10 mg of the compound in ~0.6 mL of a
deuterated solvent (e.g., CDCIs) containing tetramethylsilane (TMS) as an internal standard.
[11][12] For IR, the analysis can be performed on the solid sample using an ATR-FTIR
spectrometer.[11]

NMR Acquisition: Acquire *H and 13C NMR spectra on a 400 MHz or higher field
spectrometer.

MS Acquisition: Analyze the sample using a mass spectrometer, preferably with a soft
ionization technique like Electrospray lonization (ESI) or GC-MS with Electron lonization (El)
to observe the molecular ion cluster.[11][13]

Data Analysis: Integrate the proton signals, identify carbon shifts, and analyze the MS
isotopic pattern to confirm the structure and purity of the compound.

Safety, Handling, and Storage

Based on the known hazards of analogous benzyl halides, 2-Bromo-6-chlorobenzyl bromide

must be handled with extreme caution.[6] It is presumed to be a corrosive, lachrymatory (tear-

inducing), and toxic compound.

Table 3: Hazard and Handling Summary
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Category

Recommendation

Primary Hazards

Corrosive. Causes severe skin burns and eye
damage.[14][15] Lachrymator. Irritating to the
eyes and respiratory tract.[16] Toxic. May be
harmful if swallowed, inhaled, or absorbed
through the skin.[14]

Handling

Always handle inside a certified chemical fume
hood.[14] Avoid breathing dust or vapors. Avoid

all personal contact.[17]

Personal Protective Equipment (PPE)

Wear chemical-resistant gloves (e.g., nitrile),
chemical safety goggles, a face shield, and a
flame-retardant lab coat.[15][18]

First Aid

Eyes: Immediately flush with plenty of water for
at least 15 minutes, holding eyelids open. Seek
immediate medical attention.[14][18] Skin:
Immediately wash off with soap and plenty of
water while removing all contaminated clothing.
Seek immediate medical attention.[14][18]
Inhalation: Move person to fresh air. If not
breathing, give artificial respiration. Seek
immediate medical attention.[14][18] Ingestion:
Do NOT induce vomiting. Rinse mouth with

water. Seek immediate medical attention.[14]

Storage

Store in a tightly closed container in a cool, dry,
and well-ventilated area.[14] Keep refrigerated.

Store in a corrosives area.[14]

Incompatible Materials

Strong bases, strong oxidizing agents, alcohols,

amines, and metals.[14]

Conclusion

2-Bromo-6-chlorobenzyl bromide is a specialized yet highly valuable reagent for the

synthetic chemist. Its well-defined hierarchy of reactivity, governed by the labile benzylic
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bromide, allows for its use as a precise alkylating agent to introduce a sterically hindered and
electronically modified benzyl group. While its handling requires stringent safety protocols, its
potential for constructing complex molecular architectures, particularly in the pursuit of novel
therapeutic agents, marks it as a significant tool in the arsenal of research and development
professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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